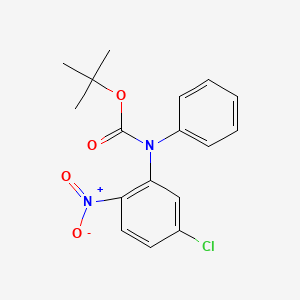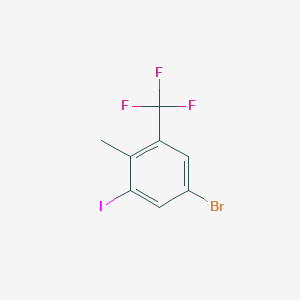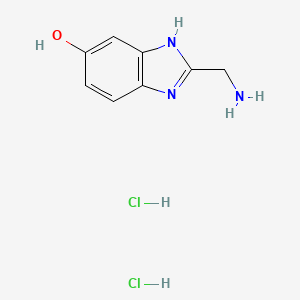
2-(2,2-Difluorocyclobutyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Difluorocyclobutyl)ethanamine: is an organic compound characterized by the presence of a difluorocyclobutyl group attached to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluorocyclobutyl)ethanamine typically involves the deoxofluorination of O-protected 2-(hydroxylmethyl)cyclobutanone. This process is carried out using deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,2-Difluorocyclobutyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of difluorocyclobutanone derivatives.
Reduction: Formation of difluorocyclobutylmethanol.
Substitution: Formation of substituted difluorocyclobutyl derivatives.
Aplicaciones Científicas De Investigación
2-(2,2-Difluorocyclobutyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Difluorocyclobutyl)ethanamine involves its interaction with specific molecular targets. The difluorocyclobutyl group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ethanamine moiety can participate in nucleophilic attacks, facilitating various biochemical reactions .
Comparación Con Compuestos Similares
- 2-(3,3-Difluorocyclobutyl)ethanamine
- 2-(2,2-Difluorocyclobutanecarboxylic acid)
- 2-(2,2-Difluorocyclobutyl)methanol
Comparison: 2-(2,2-Difluorocyclobutyl)ethanamine is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C6H11F2N |
|---|---|
Peso molecular |
135.15 g/mol |
Nombre IUPAC |
2-(2,2-difluorocyclobutyl)ethanamine |
InChI |
InChI=1S/C6H11F2N/c7-6(8)3-1-5(6)2-4-9/h5H,1-4,9H2 |
Clave InChI |
UMRYNWSLCDPLQX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1CCN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B13507667.png)



![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol](/img/structure/B13507711.png)
![[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol](/img/structure/B13507730.png)





